molecular formula C8H16O2 B155402 2-Ethylbutyl acetate CAS No. 10031-87-5

2-Ethylbutyl acetate

Cat. No.: B155402
CAS No.: 10031-87-5
M. Wt: 144.21 g/mol
InChI Key: HQLKZWRSOHTERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbutyl acetate is an organic compound with the chemical formula C8H16O2 . It is a clear, colorless liquid with a fruity odor, often described as reminiscent of pear and strawberry. This compound is commonly used as a solvent in various industrial applications and as a flavoring agent in the food industry .

Mechanism of Action

Target of Action

2-Ethylbutyl acetate is an organic compound that belongs to the class of carboxylic acid esters . It is primarily used as a solvent in various industries and as a synthetic fruit flavoring agent in food and beverages . .

Mode of Action

As an ester, this compound can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Biochemical Pathways

For instance, in a study on Escherichia coli, a modified Clostridium CoA-dependent butanol production pathway was used to synthesize butanol, which was then condensed with acetyl-CoA through an alcohol acetyltransferase

Result of Action

It is known that exposure to this compound may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly flammable and must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . It is insoluble in water and its vapors are heavier than air . These properties suggest that the compound’s action and stability can be affected by factors such as temperature, presence of ignition sources, and the nature of the surrounding medium (e.g., air, water).

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylbutyl acetate can be synthesized by reacting 2-ethylbutanol with acetic anhydride or acetic acid in the presence of sulfuric acid as a catalyst . The reaction typically proceeds as follows:

CH3COOH+CH3CO2CH2CH(C2H5)2CH3CO2CH2CH(C2H5)2+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CO}_2\text{CH}_2\text{CH}(\text{C}_2\text{H}_5)_2 \rightarrow \text{CH}_3\text{CO}_2\text{CH}_2\text{CH}(\text{C}_2\text{H}_5)_2 + \text{H}_2\text{O} CH3​COOH+CH3​CO2​CH2​CH(C2​H5​)2​→CH3​CO2​CH2​CH(C2​H5​)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the esterification of 2-ethylbutanol with acetic acid under controlled conditions. The reaction is typically carried out in a batch reactor, and the product is purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl acetate, being an ester, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as or .

    Oxidation: Strong oxidizing agents like or .

Major Products Formed

Scientific Research Applications

2-Ethylbutyl acetate has several applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbutyl acetate
  • 2-Ethoxyethyl acetate
  • Isopropyl acetate
  • Vanillin acetate

Comparison

2-Ethylbutyl acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced fruity odor, making it particularly suitable for use in flavoring and fragrance applications .

Properties

IUPAC Name

2-ethylbutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLKZWRSOHTERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Record name 2-ETHYLBUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/670
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064916
Record name Acetic acid, 2-ethylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-ethylbutyl acetate appears as a clear colorless liquid. Denser than water and insoluble in water. Vapors heavier than air., Liquid, liquid
Record name 2-ETHYLBUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/670
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylbutyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Ethylbutyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

161.00 to 163.00 °C. @ 740.00 mm Hg
Record name 2-Ethylbutyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

130 °F (NFPA, 2010)
Record name 2-ETHYLBUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/670
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

6.4 mg/mL at 20 °C
Record name 2-Ethylbutyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.8784 (20°)
Record name 2-Ethylbutyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10031-87-5
Record name 2-ETHYLBUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/670
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylbutyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10031-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl butyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-ethylbutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-ethylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbutyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLBUTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S9T22253
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ethylbutyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< -100 °C
Record name 2-Ethylbutyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbutyl acetate
Reactant of Route 2
Reactant of Route 2
2-Ethylbutyl acetate
Reactant of Route 3
Reactant of Route 3
2-Ethylbutyl acetate
Reactant of Route 4
Reactant of Route 4
2-Ethylbutyl acetate
Reactant of Route 5
Reactant of Route 5
2-Ethylbutyl acetate
Reactant of Route 6
Reactant of Route 6
2-Ethylbutyl acetate
Customer
Q & A

Q1: What are the primary sources of 2-ethylbutyl acetate in the atmosphere?

A: Research indicates that the burning of various plant materials significantly contributes to the presence of this compound in the atmosphere. Specifically, the burning of biomass, pine leaves, palm oil, and rubber stem bark has been identified as a major source. []

Q2: How widespread is the presence of this compound in atmospheric particulate matter?

A: A study analyzing PM10 samples collected from three locations in Malaysia (SE, BBN, UKM) found varying levels of this compound. While it was detected in samples from SE and BBN, only two out of the four target compounds, including this compound, were found in samples from UKM. This suggests that the prevalence of this compound may be influenced by local factors such as vegetation types and burning practices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.